5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative characterized by a cyclohexyl substituent at the 5-position of the pyrimidine-trione core. These compounds are synthesized via nucleophilic substitution or condensation reactions involving alloxan or barbituric acid derivatives under mild conditions (e.g., room temperature in methanol or acetic acid) . Key structural features include a planar pyrimidine-trione ring and substituent-dependent conformational flexibility, as confirmed by XRD and NMR spectroscopy .
Properties
IUPAC Name |
5-cyclohexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h6-7H,1-5H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATSVJLVTJDKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367794 | |
| Record name | STK607615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-70-0 | |
| Record name | STK607615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with malonic acid derivatives, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce partially or fully reduced pyrimidine compounds.
Scientific Research Applications
5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
- Synthesis : Cyclohexyl-substituted analogs (e.g., 5-(3-Bromo-cyclohex-1-enyl)-trione) often require specialized reagents or conditions, unlike indole/furan derivatives synthesized via alloxan condensation .
Melting Points and Solubility
- 5-(3,4,5-Trimethoxybenzylidene)-trione (3l) : MP = 249–250°C, indicative of high crystallinity due to hydrogen bonding and aromatic stacking .
- 5-Methylpyrimidine-trione : Lower MP (~95% purity) suggests reduced intermolecular interactions compared to bulkier analogs .
Spectral and Analytical Data
- ¹H NMR Shifts :
- IR Spectra : Stretching vibrations for carbonyl groups (C=O) are observed at 1,650–1,750 cm⁻¹ across all analogs .
Biological Activity
5-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurodegenerative diseases and other therapeutic areas.
The chemical structure of this compound features a pyrimidine ring substituted with a cyclohexyl group and three keto groups located at positions 2, 4, and 6. This configuration imparts unique steric and electronic properties that contribute to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C11H15N3O3 |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 1015-65-2 |
| Density | 1.416 g/cm³ |
| Refractive Index | 1.651 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act by:
- Inhibiting Enzymes : It may inhibit enzymes involved in critical cellular pathways.
- Binding to Receptors : The compound can bind to various receptors affecting cellular signaling.
- Interfering with Cellular Processes : It may disrupt normal cellular functions, leading to therapeutic effects.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective properties of pyrimidine-2,4,6-triones, including this compound. In a high-throughput screening assay targeting amyotrophic lateral sclerosis (ALS) models using PC12 cells, these compounds demonstrated significant protective effects against mutant SOD1-induced cytotoxicity. The compounds showed a correlation between their protective efficacy and the reduction of protein aggregation associated with ALS pathology .
Case Studies
- Neuroprotection in ALS Models :
- Screening for Antimicrobial Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other pyrimidine derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione | Moderate neuroprotective effects |
| 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | Limited activity |
| 1-Ethylpyrimidine-2,4,6(1H,3H,5H)-trione | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
